molecular formula C10H18ClFN2O B1478818 2-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)butan-1-one CAS No. 2098082-49-4

2-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)butan-1-one

Cat. No. B1478818
CAS RN: 2098082-49-4
M. Wt: 236.71 g/mol
InChI Key: UKVKEARSZWSJSB-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)butan-1-one, also known as CFEB, is a novel synthetic compound with a wide range of potential applications in the scientific research field. CFEB is a fluorinated piperazine derivative, which is a type of heterocyclic compound that contains nitrogen, oxygen, and carbon atoms. CFEB has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. Additionally, CFEB has been studied for its potential applications in drug delivery and drug targeting.

Scientific Research Applications

1. Antibacterial and Anthelmintic Activity

A study by Sanjeevarayappa et al. (2015) explored a compound similar in structure to 2-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)butan-1-one. Their research focused on the synthesis and characterization of a related compound, examining its antibacterial and anthelmintic activities. The compound showed moderate anthelmintic activity, indicating potential applications in treating parasitic worm infections.

2. Antipsychotic Potential

Research by Raviña et al. (2000) investigated compounds with a similar structure for their potential as antipsychotic agents. They synthesized a series of butyrophenones with various piperazine fragments, evaluating their affinity for dopamine and serotonin receptors. The study provided insights into the potential use of such compounds in treating psychiatric disorders.

3. Neuroinflammation Imaging

Lee et al. (2022) developed a compound for PET imaging of neuroinflammation, specifically targeting the colony-stimulating factor 1 receptor (CSF1R). This research suggests that similar compounds, including this compound, could be valuable in imaging studies related to neurodegenerative diseases.

4. Antifungal Activity

Compounds with structures related to this compound have been investigated for their antifungal properties. Upadhayaya et al. (2004) synthesized a series of azoles that showed significant antifungal activity against various fungal cultures. This suggests potential applications in developing antifungal medications.

5. Antitubercular Agents

In the search for effective antitubercular agents, Jallapally et al. (2014) synthesized piperazine-thiosemicarbazone hybrids. They demonstrated potent in vitro activity against Mycobacterium tuberculosis, indicating that compounds with a similar structure might be useful in treating tuberculosis.

6. Synthesis of Pharmaceuticals

Compounds structurally related to this compound play a role in the synthesis of various pharmaceuticals. Botteghi et al. (2001) described a key step in synthesizing neuroleptic agents Fluspirilen and Penfluridol, highlighting the importance of such compounds in pharmaceutical manufacturing.

properties

IUPAC Name

2-chloro-1-[4-(2-fluoroethyl)piperazin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClFN2O/c1-2-9(11)10(15)14-7-5-13(4-3-12)6-8-14/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVKEARSZWSJSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)CCF)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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